[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
CAS No.: 1090854-28-6
Cat. No.: VC4138288
Molecular Formula: C17H17Cl2N3O5S
Molecular Weight: 446.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1090854-28-6 |
|---|---|
| Molecular Formula | C17H17Cl2N3O5S |
| Molecular Weight | 446.3 |
| IUPAC Name | [2-[5-(dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C17H17Cl2N3O5S/c1-10-4-5-11(28(25,26)22(2)3)8-13(10)20-15(23)9-27-17(24)16-12(18)6-7-14(19)21-16/h4-8H,9H2,1-3H3,(H,20,23) |
| Standard InChI Key | XFTSFKNYWSRJJS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Introduction
[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound with a molecular formula of C17H17Cl2N3O5S and a molecular weight of 446.3 g/mol . This compound is part of a broader class of organic molecules that incorporate various functional groups, such as sulfamoyl and pyridine rings, which are crucial for its chemical and biological properties.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions that include condensation and substitution reactions. The synthesis typically requires careful control of reaction conditions to ensure the formation of the desired product.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on this compound, future studies should focus on its synthesis optimization, biological activity screening, and pharmacokinetic profiling. These efforts could uncover potential therapeutic applications or provide insights into its environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume